![molecular formula C30H58O4S B1670636 Dilauryl thiodipropionate CAS No. 123-28-4](/img/structure/B1670636.png)
Dilauryl thiodipropionate
Overview
Description
Dilauryl thiodipropionate (DLTDP) is a dicarboxylic acid . It is a part synthetic, part plant-derived ester blend made from the fatty alcohol lauryl alcohol and the antioxidant thiodipropionic acid . It is used in fats and oils to prevent rancidity . It also has antioxidant benefits on skin and may play a role in fading the appearance of discolorations .
Synthesis Analysis
An oil-soluble additive alkylated diphenylamine (ADPA) was synthesized. The antioxidant activities of ADPA and DLTDP as well as their mixtures in PAO10 were evaluated by rotary bomb oxidation test, pressurized differential scanning calorimetry, hot oil oxidation test, and thermogravimetry .Molecular Structure Analysis
The molecular formula of Dilauryl thiodipropionate is C30H58O4S . The IUPAC name is dodecyl 3- (3-dodecoxy-3-oxopropyl)sulfanylpropanoate . The InChI is 1S/C30H58O4S/c1-3-5-7-9-11-13-15-17-19-21-25-33-29 (31)23-27-35-28-24-30 (32)34-26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 .Physical And Chemical Properties Analysis
DLTDP is a white crystalline flake with a sweetish ester-like odor . It is insoluble in water but soluble in inorganic solvents . The density is 0.9±0.1 g/cm^3 . The boiling point is 580.8±35.0 °C at 760 mmHg .Scientific Research Applications
Antioxidant in Oils
DLTDP has been studied for its antioxidant properties, particularly in oils. It was found to be ineffective as an antioxidant for decomposing lipid hydroperoxides when incorporated into fish oil at concentrations less than 50,000 ppm (0.1 M) at 50°C . However, some general antioxidant properties for DLTDP were observed in fish oil containing 200 ppm DLTDP at 50°C under oxygen for 72 hours .
Inactivating Peracids
DLTDP has been found to be effective for inactivating peracids in model systems containing performic acid and nonanal, ethyl oleate, or cholesterol . In these systems, DLTDP (2:1 DLTDP:performic acid mole ratio) was preferentially oxidized to the sulfoxide, and prevented the formation of nonanoic acid, 9-epoxy ethyl oleate, and 5,6-epoxy cholesterol, respectively .
Prooxidant Behavior
An anomalous prooxidant behavior for DLTDP in fish oil was observed under some conditions of accelerated oxidation which was attributed to the formation of the bisulfite ion free radicals derived from DLTDP degradations .
Skin Care
DLTDP is a part synthetic, part plant-derived ester blend made from the fatty alcohol lauryl alcohol and the antioxidant thiodipropionic acid. It has antioxidant benefits on skin and, according to older research from Avon, may play a role in fading the appearance of discolorations .
Sequestering Agents
Thiodipropionates, including DLTDP, are widely used as sequestering agents in conjunction with the phenol class of antioxidants .
Food Industry
Primary antioxidants currently used in foods in the U.S. include the synthetic phenolics and tocopherols that rely on free radical termination and singlet oxygen scavenging to provide lipid stabilization . Thiodipropionic acid and its dilauryl ester have been sought continually by the industry for improved antioxidant protection .
Safety and Hazards
Future Directions
DLTDP is used as an antioxidant in high-pressure greases and lubricants; it is used also as a softening agent and plasticizer . It is used in eye and face makeup products, in skin care and fragrance products, and in skin cleansing preparations at concentrations of up to 1 % . DLTDP is approved as a traditional cosmetic ingredient in Japan .
Mechanism of Action
Target of Action
Dilauryl thiodipropionate (DLTDP) primarily targets lipid hydroperoxides . These are unstable molecules that can lead to oxidative stress and damage in biological systems. DLTDP acts as an antioxidant, aiming to neutralize these harmful compounds and protect the system from oxidative damage .
Mode of Action
DLTDP interacts with lipid hydroperoxides through a process known as free radical scavenging . In this process, DLTDP donates an electron to the lipid hydroperoxide, neutralizing the free radical and preventing it from causing further oxidative damage . It’s worth noting that dltdp was found to be ineffective as an antioxidant for decomposing lipid hydroperoxides when incorporated into fish oil at concentrations less than 50,000 ppm (01 M) at 50°C .
Biochemical Pathways
The primary biochemical pathway affected by DLTDP is the lipid peroxidation pathway . This pathway involves the oxidative degradation of lipids, a process in which free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage. By scavenging these free radicals, DLTDP helps to interrupt this pathway and prevent the downstream effects of lipid peroxidation .
Pharmacokinetics
Given its use as a food additive, it is likely that dltdp has a favorable safety profile .
Result of Action
The primary result of DLTDP’s action is the reduction of oxidative stress and damage in the system where it is applied . By neutralizing lipid hydroperoxides, DLTDP helps to protect cell membranes from damage, thereby preserving the integrity and function of cells .
Action Environment
The efficacy and stability of DLTDP can be influenced by various environmental factors. For instance, DLTDP was observed to have some general antioxidant properties in fish oil containing 200 ppm DLTDP at 50°C under oxygen for 72 hours . This suggests that the antioxidant activity of DLTDP may be enhanced in certain environments, such as those with higher temperatures or oxygen concentrations .
properties
IUPAC Name |
dodecyl 3-(3-dodecoxy-3-oxopropyl)sulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O4S/c1-3-5-7-9-11-13-15-17-19-21-25-33-29(31)23-27-35-28-24-30(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKOFFNLGXMVNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026999 | |
Record name | Didodecyl 3,3'-sulfanediyldipropanoate | |
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Molecular Weight |
514.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals, Liquid; Other Solid; Pellets or Large Crystals, White solid with a sweet odor; [Hawley] White crystalline powder; [MSDSonline], Solid | |
Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-didodecyl ester | |
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Record name | Dilauryl thiodipropionate | |
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Record name | Didodecyl thiobispropanoate | |
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Solubility |
Soluble in most organic solvents | |
Record name | DILAURYL THIODIPROPIONATE | |
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Density |
0.975 at 25 °C (solid 25 °C) | |
Record name | DILAURYL THIODIPROPIONATE | |
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Vapor Pressure |
0.00000001 [mmHg], Vapor pressure = 0.2 mm Hg at 163 deg | |
Record name | Dilauryl thiodipropionate | |
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Record name | DILAURYL THIODIPROPIONATE | |
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Product Name |
Dilauryl thiodipropionate | |
Color/Form |
White flakes | |
CAS RN |
123-28-4, 31852-09-2 | |
Record name | Dilauryl thiodipropionate | |
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Record name | Dilauryl thiodipropionate | |
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Record name | Didodecyl thiodipropionate | |
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Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-didodecyl ester | |
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Record name | Didodecyl 3,3'-thiodipropionate | |
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Record name | Didodecyl thiodipropionate | |
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Record name | DILAURYL THIODIPROPIONATE | |
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Record name | DILAURYL THIODIPROPIONATE | |
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Melting Point |
40 °C, 43 - 44 °C | |
Record name | DILAURYL THIODIPROPIONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Didodecyl thiobispropanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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